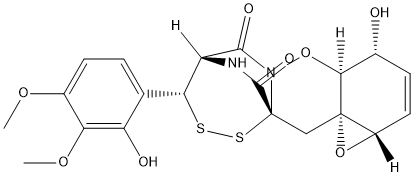(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Gliovirin is a naturally occurring antibiotic produced by the fungus Trichoderma virens, specifically strains designated as "P" strains []. Research into gliovirin focuses on two main areas: its role in biocontrol of plant pathogens and its potential as an anti-cancer agent.
Biocontrol Agent
Gliovirin has been shown to be effective against a specific plant pathogen, Pythium ultimum, a fungus that causes damping-off disease in seedlings [, ]. When Trichoderma virens colonizes plant roots, it produces gliovirin, which helps to suppress the growth of Pythium ultimum []. This makes Trichoderma virens a potential biocontrol agent for protecting crops from this harmful fungus.
The compound (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione is a complex organic molecule characterized by its unique structural features that include multiple functional groups and stereocenters. The compound belongs to a class of hybrid molecules that often exhibit significant biological activities due to their intricate architectures. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The chemical reactivity of this compound can be explored through various types of reactions typical for organic compounds with similar functional groups:
- Nucleophilic substitutions involving the hydroxyl groups.
- Redox reactions, particularly due to the presence of the dioxo group.
- Cyclization reactions, which may occur under specific conditions given its polycyclic structure.
These reactions are essential for understanding how the compound can be modified or utilized in synthetic pathways.
The biological activity of this compound is an area of active research. Compounds with similar structures often exhibit:
- Antimicrobial properties, as noted in related studies where hybrid molecules showed efficacy against various bacterial strains .
- Anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
- Antioxidant activities, which are common in compounds containing phenolic groups.
The specific biological activities of this compound would need to be evaluated through experimental assays to determine its effectiveness against specific targets.
Synthesis methods for such complex molecules typically involve:
- Multicomponent reactions (MCRs): These are efficient for constructing diverse libraries of compounds with high yields and reduced reaction times .
- Sequential reactions: This involves multiple steps where intermediates are formed and subsequently transformed into the final product.
- Catalytic methods: Utilizing metal catalysts can enhance reaction rates and selectivity in the synthesis process .
Recent advances in synthetic methodologies have made it possible to streamline the production of such complex molecules while maintaining high levels of efficiency and yield.
The potential applications for this compound include:
- Pharmaceutical development: Due to its possible antimicrobial and anti-inflammatory properties.
- Material science: As a precursor for developing new materials with specific properties.
- Biochemical research: As a tool for studying biological pathways or mechanisms due to its structural complexity.
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies could include:
- Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
- In vitro and in vivo studies: To evaluate the biological effects and therapeutic potential.
- Molecular docking studies: To predict how the compound interacts at a molecular level with target proteins.
Such studies would provide insights into its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione. These include:
- Resveratrol: Known for its antioxidant properties and potential health benefits.
- Curcumin: Exhibits anti-inflammatory and anticancer activities.
- Quercetin: A flavonoid with strong antioxidant capabilities.
Comparison TableCompound Key Features Biological Activity Resveratrol Polyphenolic structure Antioxidant, anti-inflammatory Curcumin Diarylheptanoid Anti-inflammatory, anticancer Quercetin Flavonoid Antioxidant, antihistamine Target Compound Complex polycyclic structure Potential antimicrobial effects
| Compound | Key Features | Biological Activity |
|---|---|---|
| Resveratrol | Polyphenolic structure | Antioxidant, anti-inflammatory |
| Curcumin | Diarylheptanoid | Anti-inflammatory, anticancer |
| Quercetin | Flavonoid | Antioxidant, antihistamine |
| Target Compound | Complex polycyclic structure | Potential antimicrobial effects |
This comparison highlights the unique aspects of the target compound while situating it within a broader context of biologically active molecules. Its intricate structure may confer unique properties that distinguish it from these well-studied compounds.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Dates
2. Howell, C.R., and Stipanovic, R.D. Gliovirin, a new antibiotic from Gliocladium virens, and its role in the biological control of Pythium ultimum. Can. J. Microbiol. 29(3), 321-324 (1983).
3. Iwatsuki, M., Otoguro, K., Ishiyama, A., et al. In vitro antitrypanosomal activity of 12 low-molecular-weight antibiotics and observations of structure/activity relationships. J. Antibiot. (Tokyo) 63(10), 619-622 (2010).








